N,N-diallyl-5-chloro-2-nitrobenzamide
Overview
Description
N,N-diallyl-5-chloro-2-nitrobenzamide is a chemical compound with the molecular formula C13H13ClN2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diallyl-5-chloro-2-nitrobenzamide typically involves the reaction of 5-chloro-2-nitrobenzoic acid with diallylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-diallyl-5-chloro-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: The major product is N,N-diallyl-5-amino-2-nitrobenzamide.
Substitution: The major products depend on the nucleophile used, resulting in compounds like N,N-diallyl-5-chloro-2-aminobenzamide.
Scientific Research Applications
N,N-diallyl-5-chloro-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-diallyl-5-chloro-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N,N-diallyl-2-chloro-5-nitrobenzamide: Similar structure but with the chlorine atom in a different position.
N,N-diallyl-5-chloro-2-aminobenzamide: A reduction product of N,N-diallyl-5-chloro-2-nitrobenzamide.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
6105-85-7 |
---|---|
Molecular Formula |
C31H38N2O9 |
Molecular Weight |
582.6 g/mol |
IUPAC Name |
methyl (1R,15S,17R,18R,19S,20S)-18-hydroxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrate |
InChI |
InChI=1S/C31H36N2O8.H2O/c1-37-24-11-16(12-25(38-2)29(24)39-3)30(35)41-23-13-17-15-33-10-9-19-18-7-5-6-8-21(18)32-27(19)22(33)14-20(17)26(28(23)34)31(36)40-4;/h5-8,11-12,17,20,22-23,26,28,32,34H,9-10,13-15H2,1-4H3;1H2/t17-,20+,22-,23-,26+,28+;/m1./s1 |
InChI Key |
LLGVIGSLFVWBOJ-HZGKCDBDSA-N |
SMILES |
C=CCN(CC=C)C(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)O[C@@H]2C[C@@H]3CN4CCC5=C([C@H]4C[C@@H]3[C@@H]([C@H]2O)C(=O)OC)NC6=CC=CC=C56.O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2CC3CN4CCC5=C(C4CC3C(C2O)C(=O)OC)NC6=CC=CC=C56.O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Raunescine monohydrate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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